molecular formula C14H17N7 B14503788 6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 64266-15-5

6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B14503788
CAS No.: 64266-15-5
M. Wt: 283.33 g/mol
InChI Key: KDFSUNSLMIVVAV-UHFFFAOYSA-N
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Description

6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a heterocyclic compound that combines the structural features of benzimidazole and triazine. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The triazine ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the condensation of 2-ethylbenzimidazole with a suitable triazine precursor. One common method is the reaction of 2-ethylbenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of cyanuric chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The triazine ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the combination of benzimidazole and triazine rings, which imparts a broad spectrum of biological activities. Its specific substituents enhance its stability and bioavailability, making it a promising candidate for further research and development .

Properties

CAS No.

64266-15-5

Molecular Formula

C14H17N7

Molecular Weight

283.33 g/mol

IUPAC Name

6-[2-(2-ethylbenzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H17N7/c1-2-12-17-9-5-3-4-6-10(9)21(12)8-7-11-18-13(15)20-14(16)19-11/h3-6H,2,7-8H2,1H3,(H4,15,16,18,19,20)

InChI Key

KDFSUNSLMIVVAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCC3=NC(=NC(=N3)N)N

Origin of Product

United States

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